molecular formula C14H17NO B13197837 8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one

8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one

Cat. No.: B13197837
M. Wt: 215.29 g/mol
InChI Key: ZYYRFMBKMMZSPR-UHFFFAOYSA-N
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Description

8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one is a spirocyclic compound featuring a six-membered azaspiro ring fused with a substituted aromatic moiety at the 8-position. The 4-methylphenyl substituent likely enhances lipophilicity and metabolic stability compared to the parent spiro system, making it a candidate for further pharmacological exploration.

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

8-(4-methylphenyl)-6-azaspiro[3.4]octan-5-one

InChI

InChI=1S/C14H17NO/c1-10-3-5-11(6-4-10)12-9-15-13(16)14(12)7-2-8-14/h3-6,12H,2,7-9H2,1H3,(H,15,16)

InChI Key

ZYYRFMBKMMZSPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CNC(=O)C23CCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Methylphenyl)-6-azaspiro[3One common method starts with the cyclization of a suitable precursor, such as dicyclobutylidene, under specific conditions to form the spiro[3.4]octane core

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-methylphenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methyl iodide in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, derivatives of the spiro[3.4]octane scaffold have been shown to interact with sigma-1 receptors, enhancing the antinociceptive effects of morphine and rescuing morphine tolerance .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 4-methylphenyl group in the target compound likely enhances lipophilicity compared to the parent spiro system (logP ~1.5–2.0 inferred). The dimethylamino group in increases polarity and basicity, which may influence solubility and target binding .
  • Spiro vs. Oxa Variants : Replacing the nitrogen in the spiro ring with oxygen (e.g., 6-oxaspiro in ) alters electronic properties and hydrogen-bonding capacity, impacting biological activity .

Physicochemical Properties

  • Molecular Weight : The parent compound (125.17 g/mol) serves as the scaffold, with substituents adding incremental mass. For example, the 2-fluorophenyl derivative (219.25 g/mol) is ~74% heavier due to the aromatic substituent .
  • Purity : Commercial analogs like the parent compound () and 2-fluorophenyl derivative () are available at >97% purity, meeting pharmaceutical-grade standards .

Biological Activity

8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and its implications in various fields such as pharmacology and therapeutic development.

Chemical Structure and Properties

The compound features a spirocyclic structure characterized by the presence of a 4-methylphenyl group, which enhances its chemical versatility and potential interactions with biological targets. The molecular formula is C13H15NOC_{13}H_{15}NO, indicating a complex arrangement that may contribute to its biological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Effects : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against specific cancer lines. Its mechanism may involve inducing apoptosis or disrupting cell cycle progression.
  • Interaction with Sigma Receptors : The compound may interact with sigma-1 receptors, which are implicated in various neurological processes. This interaction could enhance the antinociceptive effects of other analgesics like morphine, potentially addressing issues related to opioid tolerance.

The biological activity of this compound is believed to stem from its ability to bind to specific receptors or enzymes within the body. This binding can modulate various signaling pathways, leading to altered physiological responses. For instance, interactions with sigma receptors have been linked to pain modulation and neuroprotection.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2,6-Diazaspiro[3.4]octan-7-oneDifferent nitrogen positioningKnown for potent sigma-1 receptor antagonism
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecaneDual mu-opioid receptor agonistExhibits both agonistic and antagonistic properties
(R)-8-amino-6-azaspiro[3.4]octan-5-oneContains an amino groupPotentially different biological activities

The presence of the 4-methylphenyl group in this compound may confer unique reactivity and interaction profiles compared to these similar compounds.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity Study : In vitro assays demonstrated that treatment with this compound resulted in significant reductions in cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent.
  • Antimicrobial Efficacy : A series of tests revealed that the compound exhibited inhibitory effects on bacterial growth, indicating its potential as an antimicrobial agent.

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